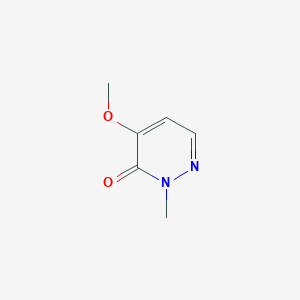

4-Methoxy-2-methyl-3(2h)-pyridazinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

4-methoxy-2-methylpyridazin-3-one |

InChI |

InChI=1S/C6H8N2O2/c1-8-6(9)5(10-2)3-4-7-8/h3-4H,1-2H3 |

InChI Key |

UKINHMHSQGUUTN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=CC=N1)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 4 Methoxy 2 Methyl 3 2h Pyridazinone

Electrophilic and Nucleophilic Reaction Pathways of the Pyridazinone Ring

Electrophilic Reactions

The pyridazine (B1198779) ring is inherently electron-deficient due to the presence of two adjacent electronegative nitrogen atoms. This characteristic makes the ring generally unreactive towards electrophilic aromatic substitution. wikipedia.orgresearchgate.net The nitrogen atoms withdraw electron density from the carbon atoms of the ring, deactivating it for attack by electrophiles. youtube.com Reactions like nitration or halogenation, which are common for benzene (B151609) and other electron-rich aromatic systems, are nearly impossible to perform directly on an unsubstituted pyridazine ring under standard conditions. wikipedia.orgyoutube.com The presence of activating groups, such as the methoxy (B1213986) group in 4-Methoxy-2-methyl-3(2H)-pyridazinone, can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack than the parent pyridazinone. However, the deactivating effect of the two ring nitrogens remains a significant barrier. youtube.com

Nucleophilic Reactions

Conversely, the electron-deficient nature of the pyridazinone ring makes it highly susceptible to nucleophilic attack. thieme-connect.de This is a dominant reaction pathway for this class of heterocycles. Nucleophiles can attack the ring carbons, particularly those positioned ortho or para to the ring nitrogens, leading to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present. wikipedia.orgyoutube.com

The general mechanism for an SNAr reaction on a pyridazine derivative involves two main steps:

Addition: The nucleophile attacks an electron-deficient carbon atom of the ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov

Elimination: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

In heterocyclic systems like pyridazine, the ring nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer intermediate, facilitating the reaction. wikipedia.org While this compound itself does not possess a typical leaving group like a halogen on the ring, related halogenated pyridazinones readily undergo sequential nucleophilic substitution, demonstrating the ring's high reactivity towards nucleophiles. researchgate.net For instance, studies on fluorinated pyridazinones show that various nucleophiles can displace fluoride (B91410) ions to create a range of substituted derivatives. researchgate.net

Rearrangement Reactions and Fragmentations of Pyridazinone Structures

Pyridazinone structures can undergo various rearrangement and fragmentation reactions, often driven by thermal, photochemical, or chemical induction. These transformations can lead to the formation of different heterocyclic systems or acyclic products. For instance, certain quinoline-based fused pyridazinones have been observed to undergo unprecedented molecular rearrangement, leading to the formation of entirely new heterocyclic skeletons like hydantoin (B18101) derivatives. nih.gov This type of reaction involves the cleavage of C-C bonds within the starting material, highlighting the potential for complex structural reorganization within these systems. nih.gov

While specific studies on the rearrangement of this compound are not detailed in the provided search results, the general reactivity patterns of related heterocycles suggest potential pathways. For example, Wolff-Kishner reduction of dihydropyridazinones can lead to ring-opening and the formation of carboxylic acids through the loss of N2. researchgate.net Such fragmentations are driven by the conversion of the hydrazone-like intermediate. researchgate.net

Oxidation and Reduction Chemistry of the Pyridazinone System

The pyridazinone system can be subjected to both oxidation and reduction, targeting different parts of the molecule depending on the reagents and conditions used.

Oxidation: Oxidation reactions can occur at various sites. For instance, the oxidation of dihydropyridazinone precursors is a common method for synthesizing the aromatic pyridazinone ring. Reagents like bromine in acetic acid or selenium dioxide are effective for this dehydrogenation. researchgate.net The hydroxyl radical (OH) can also react with pyridazine, leading to oxidation, primarily through hydrogen abstraction at lower temperatures or OH addition to carbon sites. researchgate.net For substituted pyridazinones, oxidation can also affect side chains. For example, a hydroxymethyl group on a pyridazine ring can be oxidized to an aldehyde using manganese(IV) oxide. thieme-connect.de

Reduction: The pyridazinone ring can be reduced under various conditions. Catalytic hydrogenation, for instance using Adams' catalyst (PtO2), can reduce the double bonds in the ring, leading to saturated or partially saturated pyridazinone derivatives. researchgate.net More powerful reducing agents like lithium aluminium hydride (LAH) can also be employed. The Wolff-Kishner reduction, typically used for converting carbonyls to methylenes, can lead to ring cleavage in dihydropyridazinones, ultimately forming 4-arylbutyric acids. researchgate.net

| Reaction Type | Reagent | Substrate Type | Product Type |

| Oxidation | Bromine/Acetic Acid | Dihydropyridazinone | Pyridazinone |

| Oxidation | Selenium Dioxide | Dihydropyridazinone | Pyridazinone |

| Reduction | Adams' Catalyst (PtO₂) | Dihydropyridazinone | Tetrahydropyridazinone |

| Reduction | Wolff-Kishner (KOH/Hydrazine) | Dihydropyridazinone | Carboxylic Acid (via ring cleavage) |

Studies on Alkylation and Acylation Reactions of Pyridazinones

Alkylation and acylation are fundamental reactions for modifying the pyridazinone core, typically occurring at the N-2 position.

Alkylation: The alkylation of pyridazinones can be complex, potentially yielding a mixture of N- and O-alkylated products. The outcome often depends on the substrate, the alkylating agent, and the reaction conditions. nih.gov In the case of 4-chloro-5-methoxy-3(2H)-pyridazinone, a closely related compound, reaction with trifluoroethylation agents in the presence of a base like potassium carbonate or sodium hydride leads to alkylation at the N-2 position. nih.gov This suggests that for this compound, further alkylation would not readily occur at the already substituted N-2 position, but similar principles apply to its synthesis from an N-H precursor.

Acylation: Acylation of the pyridazinone ring system is a well-established method for derivatization. N-acylation of pyridazin-3-ones with acyl chlorides can be achieved in the presence of a base like triethylamine. This reaction is often efficient and provides stable 2-acylpyridazin-3-ones, which themselves can act as effective and chemoselective N-acylating agents for amines under neutral conditions.

Mechanistic Investigations of Key Transformations Involving Methyl Group Migration

Methyl group migration is a notable transformation that has been observed in the chemistry of pyridazinone derivatives under specific conditions. A key study on the reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with trifluoroethylation agents (such as MsOCH₂CF₃ or TfOCH₂CF₃) revealed an unexpected methyl group migration. nih.gov

The proposed mechanism involves the initial formation of a reactive oxonium salt intermediate at the C5-methoxy group. This intermediate can then generate both β-trifluoroethyl and methyl carbocations. The methyl carbocation can subsequently alkylate the N-2 position of another pyridazinone molecule (intermolecular migration) or the N-2 position of the same molecule from which it detached (intramolecular migration), leading to the formation of byproducts. nih.gov Specifically, the reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with these reagents yielded not only the expected N-trifluoroethyl product but also 4-chloro-5-methoxy-2-methyl-3(2H)-pyridazinone and 4-chloro-2-methyl-5-(β-Trifluoroethoxy)-3(2)-pyridazinone. nih.gov

This transformation highlights that看似简单的烷基化反应可能涉及复杂的重排,例如通过碳正离子中间体的甲基迁移. nih.gov The selectivity for methyl over other group migrations, such as phenyl, is often attributed to intrinsic differences in their migratory aptitude. consensus.app Such migratory insertion reactions are fundamental in organometallic chemistry and can occur when an alkyl group shifts to an adjacent coordinated ligand, like carbon monoxide. msu.eduroaldhoffmann.com

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 2 Methyl 3 2h Pyridazinone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 4-Methoxy-2-methyl-3(2H)-pyridazinone, both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments would provide a complete picture of the atomic connectivity and chemical environment.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the N-methyl group, the O-methoxy group, and the two protons on the pyridazinone ring would be expected. The chemical shifts of these protons are influenced by their electronic environment. For instance, in various pyridazinone derivatives, the N-methyl protons typically appear as a singlet, while the methoxy (B1213986) protons also present as a singlet but at a different chemical shift. nih.gov

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon (C=O) of the pyridazinone ring is expected to resonate at a significantly downfield chemical shift, a characteristic feature of this functional group. nih.gov The carbons of the methyl and methoxy groups would appear in the upfield region of the spectrum.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.4 - 3.7 | Singlet |

| O-CH₃ | 3.8 - 4.1 | Singlet |

| Ring-H | 6.8 - 7.5 | Doublet |

| Ring-H | 7.6 - 8.0 | Doublet |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 45 |

| O-CH₃ | 55 - 65 |

| Ring-C | 120 - 140 |

| Ring-C-O | 150 - 160 |

| C=O | 160 - 170 |

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak between the two protons on the pyridazinone ring, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of each proton signal to its attached carbon atom. For example, the singlet from the N-methyl protons would show a correlation to the N-methyl carbon signal in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons, typically over two to three bonds. This is a powerful tool for piecing together the molecular structure. For instance, the protons of the N-methyl group would show a correlation to the carbonyl carbon and the adjacent ring carbon, confirming the position of the methyl group on the nitrogen atom. Similarly, the methoxy protons would show a correlation to the carbon atom at the 4-position of the pyridazinone ring.

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy can provide detailed insights into the structure and dynamics of molecules in their crystalline form. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid sample.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) would be used.

The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl and methoxy groups, as well as cleavage of the pyridazinone ring. The structures of novel pyridazinone derivatives are often confirmed using mass spectral data. nih.govmdpi.com

Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 141.06 | Molecular ion (protonated) |

| [M-CH₃]⁺ | 125.05 | Loss of a methyl group |

| [M-OCH₃]⁺ | 110.04 | Loss of a methoxy group |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching vibration of the pyridazinone ring would be expected in the region of 1650-1700 cm⁻¹. mdpi.comresearchgate.net Other notable bands would include C-H stretching vibrations for the methyl and methoxy groups, as well as C-O and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give rise to stronger signals. The C=C bonds within the pyridazinone ring would be expected to produce distinct Raman signals.

Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (stretch) | 1650 - 1700 | FT-IR (strong) |

| C-H (stretch, sp³) | 2850 - 3000 | FT-IR, Raman |

| C-O (stretch) | 1050 - 1250 | FT-IR |

| C=C (stretch) | 1580 - 1650 | Raman (strong) |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption bands corresponding to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The pyridazinone ring contains a conjugated system of double bonds, which would give rise to characteristic π → π* transitions. The presence of the methoxy group, an auxochrome, would likely influence the position and intensity of these absorption bands.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are standard approaches for investigating the electronic structure and optimizing the molecular geometry of organic compounds. mdpi.comwebmo.net For a molecule like this compound, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netutoronto.ca

The primary goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. lupinepublishers.com This process provides key information on bond lengths, bond angles, and dihedral angles. For similar pyridazinone derivatives, studies have shown that DFT methods can accurately predict these geometric parameters, often showing good agreement with experimental data from X-ray crystallography where available. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C=O | Data not available |

| N-N | Data not available | |

| C-O (methoxy) | Data not available | |

| Bond Angle (°) | N-N-C | Data not available |

| C-C-O | Data not available | |

| Dihedral Angle (°) | C-C-N-N | Data not available |

Note: This table is for illustrative purposes only. Specific calculated values for this compound are not available in the searched literature.

Conformational Analysis through Molecular Dynamics and DFT Calculations

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its stable conformers. For this compound, this would involve studying the rotation around single bonds, such as the bond connecting the methoxy group to the pyridazinone ring.

DFT calculations are used to construct a potential energy surface by systematically rotating specific dihedral angles and calculating the energy at each step. This helps to identify the most stable conformations (energy minima) and the energy barriers between them. researchgate.net Molecular dynamics (MD) simulations could further explore the conformational landscape over time, providing insights into the molecule's behavior in different environments. Studies on related compounds have successfully used these methods to determine the preferred spatial arrangement of substituents on the pyridazinone core. researchgate.netresearchgate.net

Prediction of Chemical Reactivity and Reaction Pathways via Computational Methods

Computational methods are powerful tools for predicting the chemical reactivity of a molecule. This is often achieved by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net

Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. These parameters would help in predicting how this compound might behave in chemical reactions. researchgate.net Furthermore, computational modeling can be used to map out entire reaction pathways, including the structures and energies of transition states, to understand reaction mechanisms and predict the most likely products. nih.gov

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govsemanticscholar.org These calculated values for this compound would be expected to correlate well with experimental spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies. semanticscholar.org The calculated frequencies are often scaled by an empirical factor to better match experimental results. Analysis of these frequencies helps in assigning specific vibrational modes to the functional groups within the molecule.

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the maximum absorption wavelengths (λmax) in UV-Vis spectroscopy. researchgate.netnih.gov This analysis provides information about the electronic structure and chromophores within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Property | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (ppm) for -OCH₃ | Data not available |

| ¹³C NMR | δ (ppm) for C=O | Data not available |

| IR Frequency | ν (cm⁻¹) for C=O stretch | Data not available |

| UV-Vis | λmax (nm) | Data not available |

Note: This table is for illustrative purposes only. Specific predicted values for this compound are not available in the searched literature.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analyses

NBO and MEP analyses provide deeper insights into the electronic characteristics of a molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled and vacant orbitals, providing a quantitative measure of intramolecular charge transfer and hyperconjugative interactions. utoronto.cawisc.edu This analysis would reveal the nature of the bonding in this compound and the delocalization of electron density, which are crucial for understanding its stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. epstem.netresearchgate.net For this compound, the MEP map would highlight the negative potential around the carbonyl oxygen and the positive potential in other regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Conclusion

Applications of 4 Methoxy 2 Methyl 3 2h Pyridazinone in Chemical Synthesis and Materials Science

Role as a Key Intermediate or Building Block in Organic Synthesis

The pyridazinone scaffold is widely recognized as a valuable building block in organic synthesis for the construction of more complex molecules. researchgate.netscholarsresearchlibrary.comnih.gov The inherent reactivity of the pyridazinone ring, with its multiple functionalization points, allows for a diverse range of chemical transformations. This makes pyridazinone derivatives, including 4-Methoxy-2-methyl-3(2H)-pyridazinone, attractive starting materials and intermediates for the synthesis of various heterocyclic compounds. researchgate.netbiomedpharmajournal.org

While specific examples detailing the direct use of this compound as a starting material in a reaction cascade are not extensively documented in the reviewed literature, the general synthetic utility of closely related pyridazinone derivatives is well-established. For instance, compounds like 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone serve as key precursors for the synthesis of a variety of substituted pyridazinones through reactions such as condensation with aromatic aldehydes. raco.cat This foundational role of the pyridazinone core underscores the potential of this compound to act as a versatile synthon for the elaboration of novel molecular architectures. The presence of the methoxy (B1213986) and methyl groups on the pyridazinone ring of the target compound offers specific sites for chemical modification, further expanding its potential as a building block in medicinal and materials chemistry.

Potential Applications in Functional Materials Research (excluding biological materials)

Research into the application of pyridazinone derivatives in the field of functional materials is an emerging area. The inherent electronic properties of the pyridazine (B1198779) ring, characterized by its electron-deficient nature, make it a candidate for inclusion in materials designed for electronic and optoelectronic applications. While direct studies on this compound for functional materials are not prominent in the available literature, related pyridazine-containing molecules have been investigated as components of bipolar host materials for phosphorescent organic light-emitting diodes (OLEDs). researchgate.net The design of such materials often relies on the combination of electron-donating and electron-accepting moieties to achieve balanced charge transport and high triplet energies. The pyridazine unit can serve as the electron-accepting component in these architectures.

Given these precedents, it is plausible that this compound could be explored as a building block for novel organic electronic materials. The methoxy group, being an electron-donating group, could be strategically employed to modulate the electronic properties of the resulting materials. Further research into the photophysical and electrochemical properties of derivatives of this compound is warranted to fully assess their potential in this domain.

Utilization in Catalysis or Ligand Design

The field of catalysis often utilizes organic molecules as ligands to coordinate with metal centers, thereby influencing the catalytic activity and selectivity of the resulting complex. The pyridazinone scaffold, with its nitrogen and oxygen atoms, possesses potential coordination sites for metal ions.

While there is no direct evidence in the reviewed literature of this compound being used in catalysis or as a ligand, a closely related compound, 4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one, has been noted as a potential ligand for transition metal catalysts. vulcanchem.com The presence of the sulfur atom in this related molecule provides an additional coordination site. This suggests that the nitrogen and oxygen atoms of the this compound ring could similarly participate in metal coordination, opening avenues for its investigation in the design of novel catalysts. The electronic environment of the pyridazinone ring, influenced by the methoxy and methyl substituents, could play a crucial role in the stability and catalytic performance of its potential metal complexes.

Role in the Synthesis of Agrochemicals (focused purely on chemical synthesis, not agricultural efficacy)

The pyridazinone structural motif is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting herbicidal and fungicidal properties. scholarsresearchlibrary.comnih.govresearchgate.net The synthesis of these agrochemicals often involves the use of functionalized pyridazinone intermediates.

A closely related compound, 4-Chloro-5-methoxy-3(2H)-pyridazinone, is recognized as a key intermediate in the synthesis of agrochemicals, including herbicides and fungicides. nih.gov Furthermore, patents have been filed for pyridazinone derivatives as agricultural fungicides, underscoring the commercial importance of this class of compounds in crop protection. googleapis.com A significant body of research focuses on the synthesis and herbicidal activity of various pyridazinone derivatives. nih.govnih.govgoogle.com Although a specific synthetic pathway for an agrochemical that directly utilizes this compound as a precursor is not explicitly detailed in the reviewed sources, the established importance of the pyridazinone core in agrochemical synthesis strongly suggests its potential as a valuable intermediate for the development of new crop protection agents.

Future Research Directions and Emerging Trends in 4 Methoxy 2 Methyl 3 2h Pyridazinone Chemistry

Development of Novel and Efficient Synthetic Routes

While established methods for synthesizing the pyridazinone core exist, future research will prioritize the development of more efficient, sustainable, and versatile synthetic pathways. Key areas of focus include the design of multi-component reactions, the use of novel catalytic systems, and the application of green chemistry principles to minimize environmental impact. The cycloaddition reactions of mesoionic münchnones have been shown to be a chosen method for synthesizing related fused-ring systems like pyrrolo[1,2-b]pyridazine (B13699388) derivatives. researchgate.net

| Synthetic Strategy | Description | Potential Advantages |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form the target molecule. | Increased efficiency, reduced waste, simplified purification. |

| Catalytic C-H Activation | Direct functionalization of carbon-hydrogen bonds on the pyridazinone ring. | High atom economy, novel derivatization patterns. |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch production. | Improved safety, scalability, and control over reaction parameters. |

| Photoredox Catalysis | Using visible light to initiate and drive chemical reactions. | Mild reaction conditions, access to unique reactivity. |

Exploration of Undiscovered Reactivity Patterns and Mechanistic Insights

A deeper understanding of the intrinsic reactivity of the 4-Methoxy-2-methyl-3(2H)-pyridazinone scaffold is essential for its application in novel chemical transformations. The pyridazinone ring possesses multiple reactive sites, including the C=C double bond, the carbonyl group, and the nitrogen atoms, which offer opportunities for diverse functionalization.

Future investigations will likely focus on exploring reactions that have been underexplored for this class of compounds. This includes pericyclic reactions, ring-opening and ring-expansion transformations, and novel cross-coupling methodologies. Gaining mechanistic insights into these reactions is paramount. Computational chemistry, particularly Density Functional Theory (DFT) calculations, will be an indispensable tool for elucidating reaction pathways, predicting transition states, and understanding the electronic factors that govern reactivity. researchgate.net Such computational studies can help rationalize experimental outcomes and guide the design of new reactions. researchgate.netdocumentsdelivered.com

Advanced Characterization Techniques for Complex Structures

As synthetic chemists create increasingly complex molecules derived from this compound, the need for robust and unequivocal structural characterization becomes critical. While standard techniques like 1H NMR, 13C NMR, and mass spectrometry are foundational, future research will rely on more advanced analytical methods to resolve complex structural and stereochemical questions. mdpi.com

Techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) will be essential for the unambiguous assignment of protons and carbons in intricate derivatives. For solid-state characterization, single-crystal X-ray diffraction will remain the gold standard for determining three-dimensional molecular structures, providing precise information on bond lengths, angles, and crystal packing. mdpi.com Furthermore, advanced mass spectrometry techniques, such as tandem MS/MS, can provide valuable information on fragmentation patterns, aiding in the structural elucidation of novel compounds and their metabolites. For studying interactions with biological macromolecules, techniques like cryo-electron microscopy (cryo-EM) are becoming increasingly valuable. acs.org

| Technique | Application in Pyridazinone Chemistry |

| 2D NMR Spectroscopy | Unambiguous assignment of complex proton and carbon signals. |

| Single-Crystal X-ray Diffraction | Absolute determination of 3D molecular structure and stereochemistry. mdpi.com |

| Chiral Chromatography | Separation and analysis of enantiomers for stereoselective synthesis. |

| Cryo-Electron Microscopy (Cryo-EM) | Characterization of pyridazinone derivatives bound to large protein targets. acs.org |

Integration of Machine Learning and Artificial Intelligence in Pyridazinone Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry and materials science. nih.gov For pyridazinone chemistry, these computational tools offer powerful new avenues for accelerating the design-make-test-analyze cycle. nih.gov

Furthermore, AI is transforming synthetic chemistry through computer-aided synthesis planning (CASP). nih.gov Retrosynthesis algorithms can propose novel and efficient synthetic routes to target pyridazinone structures, often identifying pathways that a human chemist might overlook. nih.gov ML models are also being developed to predict optimal reaction conditions (e.g., catalyst, solvent, temperature), thereby reducing the experimental burden of reaction optimization. nih.gov This synergy between computational prediction and experimental validation will be a hallmark of future research in this field. sciencepublishinggroup.com

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Applications

Q. Table 2. Common Biological Assays for Pyridazinone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.